molecular formula C10H19NO3S B5529678 4-(2,2,4-trimethyl-1,1-dioxido-3-thietanyl)morpholine

4-(2,2,4-trimethyl-1,1-dioxido-3-thietanyl)morpholine

Cat. No. B5529678
M. Wt: 233.33 g/mol
InChI Key: QCFJSCNJQHQYQZ-UHFFFAOYSA-N
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Description

Morpholine derivatives are a class of chemical compounds that have been extensively studied for their diverse range of chemical and biological activities. These compounds are synthesized through various methods, often involving multi-step synthetic pathways that include condensation reactions, nucleophilic substitutions, and cyclizations. Morpholine derivatives are known for their versatility in chemical reactions and serve as key intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves starting from commercially available substrates. For instance, one study describes the synthesis of morpholine derivatives through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, involving condensation reaction, chlorination, and nucleophilic substitution, yielding a total of 43% over three steps (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. Single-crystal X-ray diffraction studies have also been employed to confirm the structure of synthesized compounds, revealing details such as the crystal system, lattice parameters, and the conformation of the morpholine ring (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, including cyclocondensations, nucleophilic substitutions, and reactions with dichlorocarbene. These reactions often result in the formation of new derivatives with potential biological activities. For example, cyclocondensation of specific morpholine derivatives under mild conditions can lead to the formation of new compounds characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).

Safety and Hazards

The safety data sheet for “2,2,4-Trimethyl-1,3-pentanediol diisobutyrate” suggests that it is harmful to aquatic life with long-lasting effects . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and get medical attention if symptoms occur .

properties

IUPAC Name

2,2,4-trimethyl-3-morpholin-4-ylthietane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-8-9(10(2,3)15(8,12)13)11-4-6-14-7-5-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFJSCNJQHQYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(S1(=O)=O)(C)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide

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